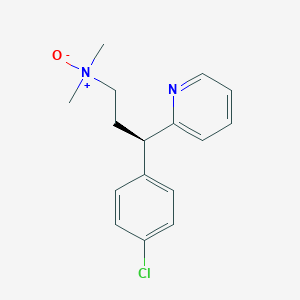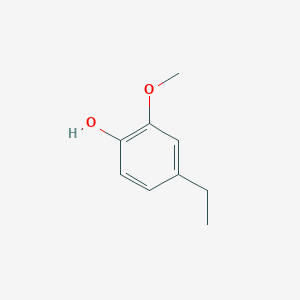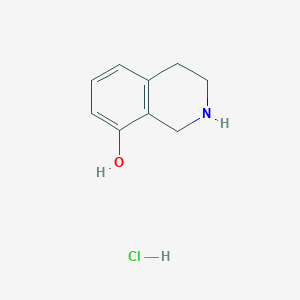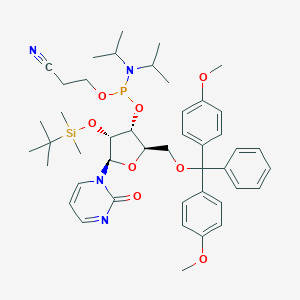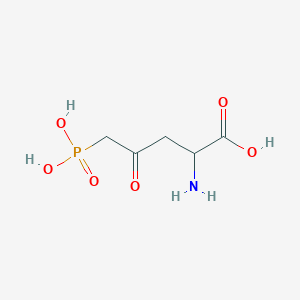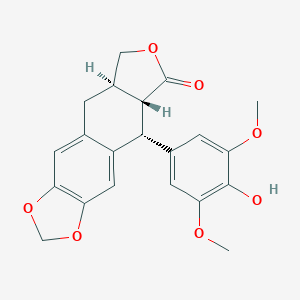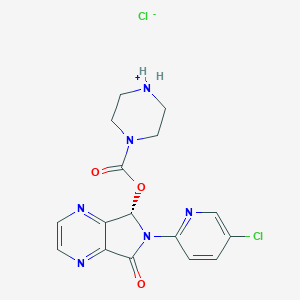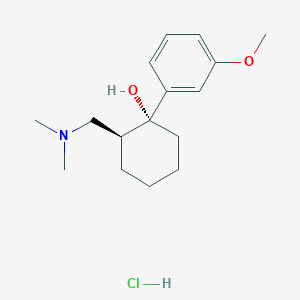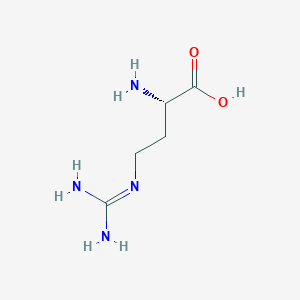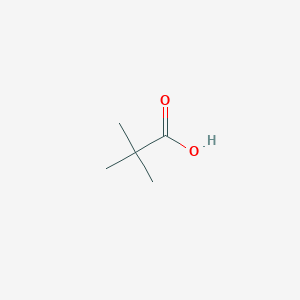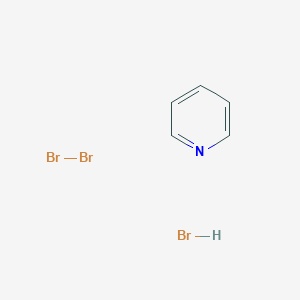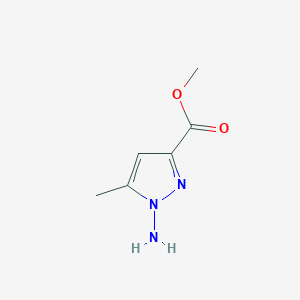
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate (also known as MAPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MAPC has been studied for its potential use as a pharmaceutical intermediate in the production of drugs such as antihypertensive agents, anti-inflammatory agents, and analgesics. It has also been studied for its potential use in the production of agrochemicals and dyes. MAPC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MAPC is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
MAPC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve cardiac function and to reduce ischemic injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MAPC in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation of using MAPC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MAPC. One area of research could be to further explore its antioxidant and anti-inflammatory properties and to investigate its potential use in the treatment of diseases such as cardiovascular disease and neurodegenerative diseases. Another area of research could be to investigate its potential use in the production of new drugs and agrochemicals. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
MAPC can be synthesized by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride. This compound is then reacted with methylamine to produce MAPC. The synthesis process is relatively simple and can be completed in a few steps.
Propiedades
Número CAS |
150017-49-5 |
|---|---|
Nombre del producto |
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 1-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)8-9(4)7/h3H,7H2,1-2H3 |
Clave InChI |
XSPDDFZVHOIRNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1N)C(=O)OC |
SMILES canónico |
CC1=CC(=NN1N)C(=O)OC |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,1-amino-5-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



